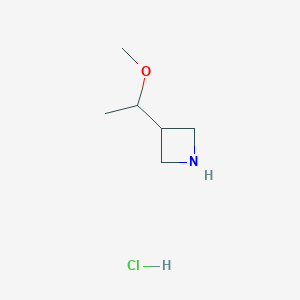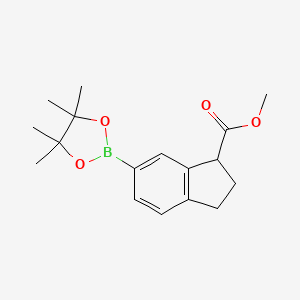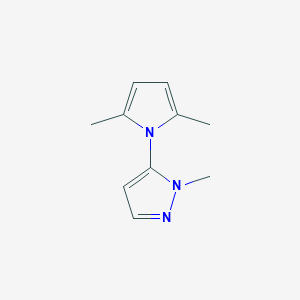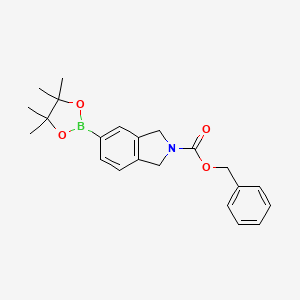
3-(1-Methoxyethyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methoxyethyl)azetidine hydrochloride is a chemical substance with the CAS Number: 1781791-41-0 . It has a molecular weight of 151.64 and is a yellow to brown liquid . It has recently gained attention in the scientific community.
Synthesis Analysis
The synthesis of azetidines, including this compound, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C6H14ClNO . The InChI code is 1S/C6H13NO.ClH/c1-5(8-2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H .Chemical Reactions Analysis
Azetidines, including this compound, have shown unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . Recent advances include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis
This compound is a yellow to brown liquid . It has a molecular weight of 151.64 and a molecular formula of C6H14ClNO .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Azetidines, including derivatives similar to “3-(1-Methoxyethyl)azetidine hydrochloride,” are used as intermediates in the synthesis of various heterocyclic compounds. For example, 2-aryl-3,3-dichloroazetidines serve as precursors for aziridines and aroylaziridines, highlighting the versatility of azetidines in chemical transformations (Dejaegher et al., 2002).
- The development of scalable processes for the production of highly energetic building blocks, such as 3-(Bromoethynyl)azetidine, for pharmaceutical applications, demonstrates the importance of azetidine derivatives in synthetic chemistry (Kohler et al., 2018).
Pharmacological Applications
- Azetidine derivatives have been explored for their potential as anticancer agents, with some compounds showing significant in vitro antiproliferative activity against various cancer cell lines. This research underscores the therapeutic potential of azetidine-based compounds in oncology (Parmar et al., 2021).
- Novel Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and evaluated for their in-vitro antioxidant activity, indicating the potential use of azetidine derivatives in developing antioxidant therapies (Nagavolu et al., 2017).
Drug Development and Safety Studies
- Azetidines are utilized as building blocks for the preparation of various pharmacologically relevant compounds, including trifluoromethyl-containing aminopropanes and aziridines, showcasing their application in drug development and the modification of molecular properties for enhanced safety and efficacy (Dao Thi et al., 2018).
Orientations Futures
Azetidines, including 3-(1-Methoxyethyl)azetidine hydrochloride, have recently gained attention in the scientific community. They are considered important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future directions include further exploration of their unique reactivity, development of new synthesis methods, and potential applications in drug discovery, polymer synthesis, and as chiral templates .
Propriétés
IUPAC Name |
3-(1-methoxyethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(8-2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGTWBGLAAKCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)
![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)


![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)



![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)
